![molecular formula C9H20O3 B14251732 3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL CAS No. 185627-94-5](/img/structure/B14251732.png)
3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL is an organic compound with the molecular formula C9H20O3. It is a colorless liquid known for its low volatility and hydrophilic properties. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL typically involves the reaction of propylene oxide with propanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through continuous flow processes. These methods allow for the efficient and scalable production of the compound, ensuring consistent quality and supply for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various aldehydes and ketones.
Reduction: Reduction reactions can convert the compound into different alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Various alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. Additionally, its chemical structure allows it to participate in various chemical reactions, influencing the pathways and outcomes of these processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate
- 1-(1-methyl-2-propoxyethoxy)2-propanol
- 1-METHOXY-3-PHENYLAMINO-PROPAN-2-OL
Uniqueness
3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its low volatility and hydrophilic nature make it particularly useful in applications where these characteristics are desired.
Properties
CAS No. |
185627-94-5 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-(1-propoxypropan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-3-6-11-8-9(2)12-7-4-5-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
HUFFQTVPZWLSAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(C)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


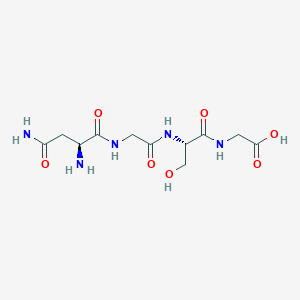
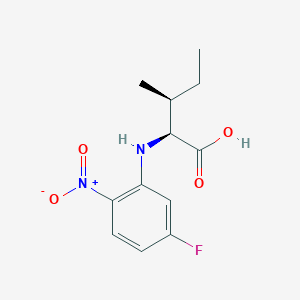
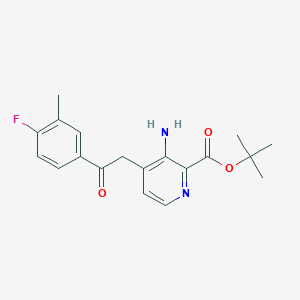
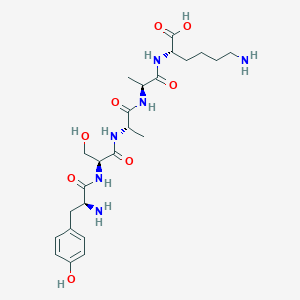
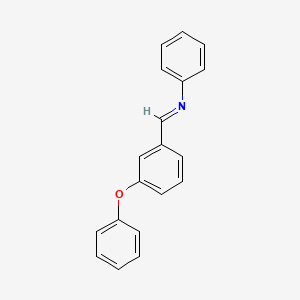

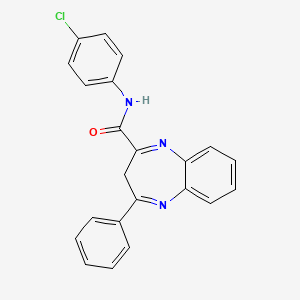
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)
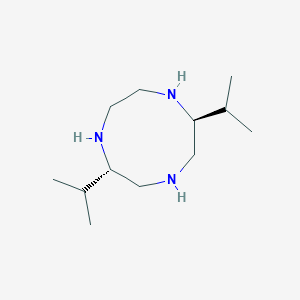


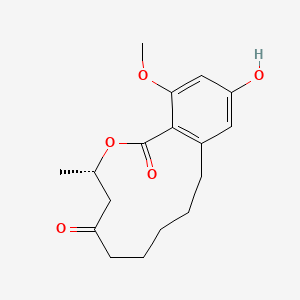
![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)
